7,8,11-trimethylbenzo[c]acridine
Description
Structure
3D Structure
Properties
CAS No. |
64038-40-0 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7,8,11-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-8-9-13(2)19-18(12)14(3)16-11-10-15-6-4-5-7-17(15)20(16)21-19/h4-11H,1-3H3 |
InChI Key |
YKOVEYACLTYAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=NC2=C(C=C1)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7,8,11 Trimethylbenzo C Acridine
Established Synthetic Routes for the Preparation of 7,8,11-trimethylbenzo[c]acridine
While a direct, one-pot synthesis for this compound is not prominently documented, its synthesis can be envisaged through established cyclization reactions and multi-step approaches commonly employed for constructing the benzo[c]acridine framework.
Cyclization Reaction Pathways in Benzo[c]acridine Synthesis
The core structure of benzo[c]acridine is typically assembled through cyclization reactions that form the final pyridine (B92270) ring onto a pre-existing phenanthrene-like or naphthalene-derived framework. One of the most common and adaptable methods involves the condensation of a β-naphthylamine derivative with a β-dicarbonyl compound, followed by an acid-catalyzed cyclization and dehydrogenation.
A plausible pathway for the synthesis of the precursor for this compound could involve the reaction of a suitably substituted β-naphthylamine with a diketone. For instance, a Friedländer-type annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, could be adapted. nih.govnih.gov In the context of this compound, this would necessitate a starting material that already contains the requisite methyl groups on the naphthalene (B1677914) or the reacting partner.
Another classical approach is the Bernthsen acridine (B1665455) synthesis, which involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent like zinc chloride or polyphosphoric acid at high temperatures. nih.govscielo.org.mx Adapting this to this compound would require a specifically substituted diarylamine, which itself might need a multi-step synthesis.
Multi-step Organic Synthesis Approaches to the Core Structure
Given the specific substitution pattern of this compound, a multi-step synthetic sequence is the most probable route to its formation. A hypothetical, yet chemically sound, approach could commence with the synthesis of a substituted aminonaphthalene precursor.
A potential multi-step synthesis could be proposed as follows:
Synthesis of a substituted β-naphthylamine: This could start from a commercially available di- or trimethylnaphthalene derivative, which would then undergo nitration and subsequent reduction to yield the corresponding aminonaphthalene. The positions of the methyl groups would be crucial for the final product.
Condensation with a β-dicarbonyl compound: The synthesized aminonaphthalene could then be reacted with a suitable β-diketone, such as acetylacetone, in a reaction analogous to the Combes quinoline (B57606) synthesis, which is known to produce substituted quinolines. researchgate.net While this typically yields quinolines, modifications of the reaction conditions and substrates can lead to the formation of other fused heterocyclic systems.
Cyclization and Aromatization: The intermediate from the condensation step would then undergo an acid-catalyzed intramolecular cyclization, followed by an oxidation or dehydrogenation step to yield the fully aromatic this compound.
The following table outlines a generalized multi-step approach:
| Step | Reaction | Reactants | Product |
| 1 | Nitration of a substituted naphthalene | Trimethylnaphthalene, Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitrated trimethylnaphthalene |
| 2 | Reduction of the nitro group | Nitrated trimethylnaphthalene, Reducing agent (e.g., Sn/HCl, H₂/Pd-C) | Trimethyl-β-naphthylamine |
| 3 | Condensation | Trimethyl-β-naphthylamine, β-Diketone (e.g., Acetylacetone) | Intermediate dihydropyridine (B1217469) derivative |
| 4 | Cyclization and Aromatization | Intermediate, Acid catalyst (e.g., H₂SO₄), Oxidizing agent (e.g., DDQ) | This compound |
Novel Synthetic Strategies and Methodological Advancements
Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies. The synthesis of aza-polycyclic aromatic hydrocarbons, including benzo[c]acridines, has benefited from these advancements.
Catalytic Approaches and Mechanistic Investigations in Trimethylbenzo[c]acridine Synthesis
Catalysis offers a powerful tool for the synthesis of complex heterocyclic systems, often providing higher yields and milder reaction conditions compared to classical methods. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to construct the carbon skeleton of the benzo[c]acridine before the final ring-closing step.
Recent research has highlighted the use of heterogeneous catalysts for the synthesis of benzo[c]acridine derivatives. For example, sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) has been used as a nanoporous acid catalyst for the one-pot, three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone to produce tetrahydrobenzo[c]acridin-8(9H)-one derivatives in high yields. scielo.org.mx This approach offers advantages such as catalyst recyclability and solvent-free conditions. While this specific example leads to a partially saturated and functionalized benzo[c]acridine, the underlying principle of using a solid acid catalyst could potentially be adapted for the synthesis of the fully aromatic trimethylated analog.
Mechanistic investigations into these catalytic cycles are crucial for optimizing reaction conditions and expanding the substrate scope. For the SBA-Pr-SO₃H catalyzed reaction, a plausible mechanism involves the initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of the naphthylamine, and subsequent intramolecular cyclization and dehydration. scielo.org.mx
Principles of Sustainable Chemistry and Green Synthesis Optimizations
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules. For acridine and its derivatives, this has led to the development of methods that minimize waste, avoid hazardous solvents, and utilize renewable resources.
One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification stages. scielo.org.mx The use of water as a solvent, where possible, is another key aspect of green chemistry. While the solubility of the reactants for this compound synthesis in water might be a limitation, the use of aqueous media with surfactants or co-solvents could be explored.
Microwave-assisted organic synthesis has also emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including acridines. scielo.org.mx This technique can often reduce reaction times from hours to minutes and can lead to cleaner reactions with fewer byproducts. The application of microwave irradiation to the cyclization and aromatization steps in the synthesis of this compound could be a promising avenue for process optimization.
Derivatization and Regioselective Functionalization of the this compound Framework
The functionalization of the this compound core is of significant interest for modulating its properties and exploring its potential applications. The introduction of further substituents can be achieved through various chemical transformations, with regioselectivity being a key challenge.
The electronic nature of the benzo[c]acridine ring system, influenced by the nitrogen atom and the fused benzene (B151609) rings, dictates the positions most susceptible to electrophilic and nucleophilic attack. The nitrogen atom generally deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the benzenoid rings.
Recent advances in C-H activation and functionalization offer a powerful strategy for the direct introduction of functional groups onto the benzo[c]acridine skeleton without the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, for example, has been successfully applied to 5,6-dihydrobenzo[c]acridines. researchgate.net This suggests that similar catalytic systems could be employed for the direct arylation of this compound.
The regioselectivity of such C-H functionalization reactions would be influenced by the directing effects of the nitrogen atom and the existing methyl groups. The positions ortho to the nitrogen are often favored for metallation and subsequent functionalization. The steric hindrance from the methyl groups would also play a crucial role in determining the site of derivatization.
Potential derivatization reactions for the this compound framework are summarized in the table below:
| Reaction Type | Reagents and Conditions | Potential Functionalization Site(s) |
| Electrophilic Nitration | HNO₃/H₂SO₄ | Positions on the benzenoid rings away from the deactivating influence of the nitrogen. |
| Halogenation | N-Halosuccinimide, radical initiator | Benzylic positions of the methyl groups or positions on the aromatic core. |
| C-H Arylation | Aryl halide, Pd catalyst, ligand, base | Positions ortho to the nitrogen or other activated C-H bonds. |
| Oxidation | Oxidizing agent (e.g., m-CPBA) | The nitrogen atom to form the corresponding N-oxide. |
Further research into the reactivity of this compound is necessary to fully elucidate the regiochemical outcomes of these and other derivatization reactions.
Synthesis of Molecular Probes and Conjugates
The unique structural and fluorescent properties of the benzo[c]acridine core make this compound a promising candidate for the development of molecular probes. While specific research on the synthesis of molecular probes directly from this compound is not extensively detailed in the provided results, the general principles of creating such probes from related acridine and safirinium-based compounds offer a clear precedent.
The synthesis of molecular probes typically involves the introduction of functional groups that can participate in "click" chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This approach allows for the efficient and specific labeling of biomolecules. For instance, alkyne- or azide-functionalized derivatives of a core fluorophore can be synthesized. mdpi.com These functionalized probes can then be conjugated to a variety of molecules, including lipids, sugars, or amino acids, that have a complementary azide (B81097) or alkyne group. mdpi.com
A general synthetic strategy would involve modifying one of the methyl groups or the aromatic backbone of this compound to introduce a linker arm terminating in an azide or an alkyne. This could potentially be achieved through oxidation of a methyl group to a carboxylic acid, followed by amidation or esterification with a suitable azide- or alkyne-containing molecule. The resulting probe would retain the core fluorescent properties of the parent compound while enabling its attachment to target structures.
The development of such probes derived from this compound could have significant implications for cellular imaging and biological research. The table below outlines a hypothetical synthetic route for creating a molecular probe from this compound.
| Reactant | Reagent(s) | Product | Purpose |
| This compound | Oxidizing Agent (e.g., KMnO4) | 7,8-dimethyl-11-carboxybenzo[c]acridine | Introduce a functional group for conjugation |
| 7,8-dimethyl-11-carboxybenzo[c]acridine | Propargylamine, EDC/NHS | N-propargyl-7,8-dimethylbenzo[c]acridin-11-carboxamide | Create an alkyne-functionalized molecular probe |
This table presents a hypothetical synthetic pathway based on common organic chemistry reactions for the functionalization of similar aromatic compounds.
Advanced Spectroscopic and Structural Elucidation of 7,8,11 Trimethylbenzo C Acridine
Detailed Structural Characterization
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Experimental Infrared (IR) and Raman spectra for 7,8,11-trimethylbenzo[c]acridine are not available in the public domain. Such spectra would provide valuable information regarding the vibrational modes of the molecule's functional groups, including the stretching and bending frequencies of C-H bonds in the aromatic and methyl groups, and the characteristic vibrations of the fused aromatic ring system.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR for Aromatic and Methyl Group Assignments
While basic chemical information for related compounds exists, specific high-resolution ¹H NMR data for this compound, which would allow for the precise assignment of chemical shifts and coupling constants for each proton in the aromatic and methyl regions, is not available.
Carbon-13 (¹³C) NMR for Core Carbon Connectivity
Detailed ¹³C NMR spectral data for this compound is not present in surveyed scientific databases. This spectroscopic technique is crucial for identifying the chemical environment of each carbon atom within the molecule's core structure.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment
There are no published 2D NMR studies (such as COSY, HSQC, or HMBC) for this compound. These advanced techniques are indispensable for unambiguously assigning the full proton and carbon skeletons and confirming the connectivity of the molecular structure.
Due to the absence of this fundamental experimental data, the creation of the requested detailed article with interactive data tables is not feasible.
Lack of Available Data Inhibits Comprehensive Analysis of this compound's Photophysical Properties
Despite extensive searches of scientific literature and spectroscopic databases, detailed experimental data on the photophysical properties of the specific chemical compound this compound remains unavailable. As a result, a thorough and scientifically accurate article focusing solely on the advanced spectroscopic and structural elucidation of this particular compound, as per the requested outline, cannot be generated at this time.
The required information, including specific Ultraviolet-Visible (UV-Vis) absorption maxima, molar absorptivity coefficients, fluorescence and phosphorescence emission profiles, quantum yields, excited state dynamics, and lifetime measurements for this compound, is not present in the currently accessible body of scientific research. While general information on the spectroscopic characteristics of the broader class of acridine (B1665455) derivatives and some methylated benzo[c]acridines exists, this data is not specific to the 7,8,11-trimethyl substituted variant and therefore cannot be used to accurately fulfill the detailed requirements of the requested article.
The generation of an authoritative and scientifically accurate article necessitates precise, experimentally determined data for the compound . Without such data, any attempt to provide the requested analysis would be speculative and would not meet the required standards of scientific rigor. Further research and experimental investigation into the photophysical properties of this compound are required for the scientific community to fully characterize this compound.
Theoretical and Computational Investigations of 7,8,11 Trimethylbenzo C Acridine
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. For a complex aromatic system like 7,8,11-trimethylbenzo[c]acridine, these methods can provide profound insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would involve calculating the electron density to determine its ground-state electronic structure. From this, a wealth of reactivity descriptors can be derived.
Key reactivity descriptors that would be calculated include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Global Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
Fukui Functions: Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
These descriptors are crucial for predicting how this compound might interact with other molecules, including biological macromolecules, which is particularly relevant given that some methyl-substituted benzo[c]acridines are known to be carcinogenic.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Predicted Value (Arbitrary Units) | Significance |
| Chemical Potential (μ) | -3.5 eV | Indicates electron-donating or -accepting character. |
| Global Hardness (η) | 2.5 eV | Reflects the molecule's stability and reactivity. |
| Global Softness (S) | 0.4 eV⁻¹ | Inverse of hardness, indicating polarizability. |
| Electrophilicity Index (ω) | 2.45 eV | Predicts the propensity to act as an electrophile. |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT study.
Ab Initio Methods for Molecular Orbital Analysis (HOMO-LUMO)
Ab initio methods, which are based on first principles without empirical parameters, provide a highly accurate description of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies a more reactive molecule.
The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This is fundamental to understanding reaction mechanisms at a molecular level.
Table 2: Hypothetical Ab Initio Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -5.8 | Electron-donating orbital |
| LUMO | -1.8 | Electron-accepting orbital |
| HOMO-LUMO Gap | 4.0 | Indicator of kinetic stability |
Note: The values in this table are hypothetical and represent the type of data that would be obtained from ab initio calculations.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing the molecule experimentally. For this compound, these would include:
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption wavelengths, providing a theoretical UV-Vis spectrum.
IR and Raman Spectra: Calculations of vibrational frequencies can predict the infrared and Raman spectra, which are unique molecular fingerprints.
NMR Spectra: The chemical shifts of the hydrogen and carbon atoms can be calculated, aiding in the structural elucidation of the molecule.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are essential for understanding its dynamic behavior and the influence of its environment.
Conformational Landscape and Energy Minima Identification
Although the core benzo[c]acridine structure is relatively rigid, the methyl groups can rotate, leading to different conformations. MD simulations can explore the conformational landscape of this compound, identifying the most stable, low-energy conformations. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule can interact with biological targets.
Solvent Effects on Molecular Conformation and Electronic Properties
The properties of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water or lipids). These simulations would reveal how the solvent affects the conformational preferences and electronic properties of the molecule. For instance, the polarity of the solvent can alter the charge distribution and, consequently, the reactivity of the compound. This is particularly important for predicting its behavior in a biological milieu.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and mathematical approach to predict the properties of chemical compounds based on their molecular structure. researchgate.net These models are built upon the principle that the structure of a molecule, as defined by various molecular descriptors, inherently determines its physicochemical and photophysical properties. For complex polycyclic aromatic compounds like this compound, QSPR offers a powerful tool to estimate properties that might be difficult or costly to determine experimentally. nih.gov
The core of QSPR modeling involves establishing a statistically significant correlation between a set of molecular descriptors and a specific property of interest. These descriptors can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors. For instance, in the context of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs like benzo[c]acridines, descriptors such as molecular weight, connectivity indices, surface area, volume, and electronic parameters like ionization potential and electron affinity are commonly employed. nih.gov The goal is to develop a robust model that can not only explain the properties of a known set of compounds but also accurately predict the properties of new or untested structures. ontosight.ai
Computational Prediction of Fundamental Chemical and Photophysical Properties
Computational chemistry provides the foundational data for QSPR models by calculating the molecular descriptors and predicting the properties of interest. For this compound, quantum mechanical methods such as Density Functional Theory (DFT) are instrumental in elucidating its electronic structure and predicting a range of chemical and photophysical properties. These theoretical calculations are crucial for understanding the behavior of the molecule at a subatomic level.
The introduction of methyl groups at the 7, 8, and 11 positions of the benzo[c]acridine core significantly influences its electronic and hydrophobic properties. ontosight.ai These substitutions can alter the electron density distribution across the aromatic system, which in turn affects properties like the dipole moment, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter as it relates to the molecule's electronic excitability and chemical reactivity.
Photophysical properties, such as the maximum absorption wavelength (λmax) and emission characteristics, are also predictable through computational methods, often employing Time-Dependent Density Functional Theory (TD-DFT). rsc.org These calculations can forecast how the molecule will interact with light, which is fundamental to applications in areas like organic electronics and photosensitization. While specific experimental data for this compound is not extensively reported in publicly available literature, theoretical predictions based on its structure provide valuable insights.
Below is a table of representative fundamental chemical and photophysical properties for this compound that can be predicted using computational methods.
| Property | Predicted Value | Significance |
| Molecular Formula | C₂₀H₁₇N | Defines the elemental composition of the compound. |
| Molecular Weight | 271.36 g/mol | The mass of one mole of the substance. |
| HOMO Energy | -5.5 to -6.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | Influences electronic transitions and chemical stability. |
| Dipole Moment | 1.0 to 2.0 Debye | Indicates the overall polarity of the molecule. |
| Predicted λmax | 350 to 400 nm | The wavelength of maximum light absorption, indicating the color and electronic transition energies. |
Note: The values in this table are representative and based on theoretical calculations for this class of compounds. Actual experimental values may vary.
Elucidation of Structure-Reactivity Relationships
The specific placement of the three methyl groups on the benzo[c]acridine framework is a key determinant of its chemical reactivity. QSPR studies on related methyl-substituted benzo[c]acridines have demonstrated a correlation between molecular structure and biological activity, particularly carcinogenicity. nih.gov The reactivity of these compounds is often linked to their ability to be metabolized into reactive intermediates, such as diol epoxides, which can then interact with biological macromolecules like DNA.
Theoretical calculations, such as those based on Hückel's molecular orbital theory and Aihara's TRE (Topological Resonance Energy) theory, have been used to investigate the electronic properties that govern the reactivity of these compounds. nih.gov One important parameter is the resonance energy per π-electron, which is a measure of the aromatic stability of the molecule. It has been observed that potent carcinogenic activity in certain methyl-substituted benzo[c]acridines correlates with a significantly lower resonance energy per π-electron. researchgate.net
Computational models can predict the ease of formation of carbocations and the delocalization of charge in these intermediates, providing a theoretical basis for understanding the structure-reactivity relationship. For example, the calculation of superdelocalizability can identify the most reactive sites in the molecule, offering insights into its metabolic fate and potential for toxic interactions. researchgate.net
Mechanistic Investigations of 7,8,11 Trimethylbenzo C Acridine Interactions
Non-Covalent Interactions with Biomolecules
Research into the non-covalent interactions of the specific 7,8,11-trimethylbenzo[c]acridine with biomolecules such as DNA, RNA, and proteins has not been identified in published literature. Studies on related benzo[c]acridine derivatives indicate that such interactions are possible and are a significant area of investigation for this class of compounds. However, without specific experimental data for the 7,8,11-trimethyl isomer, a detailed analysis is not possible.
DNA Intercalation Mechanisms and Binding Topologies
No studies detailing the DNA intercalation mechanisms or binding topologies of this compound have been found. Research on other acridine (B1665455) compounds frequently reports DNA intercalation as a primary mode of interaction, often characterized by spectroscopic titrations, thermal denaturation studies, and molecular modeling to determine binding constants and preferred binding sites. mdpi.comias.ac.in For instance, studies on different acridine derivatives have reported DNA binding constants ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹. mdpi.com However, the specific influence of the 7,8, and 11-position methyl groups on the benzo[c]acridine core in its interaction with DNA has not been experimentally determined.
RNA Binding Modes and Specificity Studies
There is a lack of research on the binding modes and specificity of this compound with RNA. While acridine derivatives are known to interact with RNA, the specific details of such interactions for this particular compound are not documented.
Protein Interaction Mechanisms and Binding Site Analysis
No specific data exists on the interaction mechanisms or binding site analysis of this compound with proteins. A study on carcinogenic benz[c]acridines has shown the formation of free radicals in the presence of proteins like albumin, suggesting a potential for interaction. nih.gov However, this study did not specifically investigate the 7,8,11-trimethyl derivative or elucidate specific binding mechanisms.
Redox Chemistry and Electron Transfer Processes
The redox chemistry and electron transfer processes of this compound have not been specifically characterized in the available literature. The electrochemical properties of polycyclic aromatic hydrocarbons and their aza-analogs are an active area of research, but data for this specific compound is missing.
Electrochemical Characterization and Oxidation-Reduction Potentials
There are no published studies detailing the electrochemical characterization or the oxidation-reduction potentials of this compound. For comparison, studies on other acridine derivatives have utilized techniques like cyclic voltammetry to determine their redox properties. For example, the onset oxidation potential for a dibenzo[c,h]acridine derivative has been measured at 0.26 V vs. Fc/Fc⁺. researchgate.net Without experimental data, the specific redox potentials for this compound remain unknown.
Study of Radical Cation and Anion Formation
No research has been found on the formation of radical cations or anions from this compound. While the formation of radicals from other acridine compounds has been studied, particularly in the context of their biological activity, this specific area has not been explored for the 7,8,11-trimethyl isomer. nih.gov
Photochemical Reaction Pathways
The substitution pattern on the benzo[c]acridine core, specifically the presence and position of methyl groups, is expected to significantly influence its photochemical behavior. However, without direct experimental evidence for this compound, the following sections are based on general principles and findings for related compounds.
Photodegradation Mechanisms under Controlled Conditions
Detailed studies on the photodegradation of this compound under controlled laboratory conditions have not been reported in the available scientific literature. To understand such mechanisms, researchers would typically irradiate a solution of the compound with light of a specific wavelength and monitor the changes over time using techniques like UV-Vis absorption spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods would allow for the identification of photoproducts and the determination of photodegradation quantum yields.
In the absence of such data, one can only speculate on potential degradation pathways based on the known photochemistry of other acridines and polycyclic aromatic hydrocarbons (PAHs). Potential reactions could involve photooxidation, leading to the formation of endoperoxides, quinones, or other oxygenated derivatives, particularly in the presence of molecular oxygen. The methyl groups themselves could also be sites of photochemical reactivity, potentially undergoing oxidation or other transformations.
Table 1: Hypothetical Photodegradation Study Parameters for this compound
| Parameter | Description |
| Irradiation Source | A controlled light source, such as a xenon lamp with filters or a laser, to provide specific wavelengths. |
| Solvent | A non-reactive solvent, such as acetonitrile (B52724) or methanol, to dissolve the compound. |
| Atmosphere | Controlled atmospheres, such as nitrogen (to study anaerobic degradation) or oxygen (to study photooxidation). |
| Analytical Techniques | HPLC, GC-MS, LC-MS, and NMR spectroscopy to separate and identify photodegradation products. |
| Quantum Yield | A measure of the efficiency of the photochemical reaction, determined by actinometry. |
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer is a key process for many excited acridine compounds. Upon excitation, the acridine moiety can act as either an electron donor or an electron acceptor, depending on its redox potential and the nature of the interacting species. The methyl substituents on the this compound ring are electron-donating groups, which would be expected to lower the oxidation potential of the molecule, making it a potentially better photo-donor compared to the unsubstituted benzo[c]acridine.
A typical investigation into PET processes would involve steady-state and time-resolved fluorescence spectroscopy, as well as transient absorption spectroscopy. These techniques can reveal the quenching of the excited state by electron donors or acceptors and allow for the direct observation of the resulting radical ions.
While no specific studies on PET involving this compound were found, research on other acridine systems has demonstrated their ability to engage in PET with various partners, including amines, aromatic compounds, and biological molecules. The efficiency of these processes is governed by the driving force of the electron transfer, which can be estimated using the Rehm-Weller equation, and the electronic coupling between the donor and acceptor.
Table 2: Potential Photoinduced Electron Transfer Parameters for this compound
| Parameter | Description |
| Excited State | The singlet or triplet excited state of the molecule, populated by light absorption. |
| Redox Potentials | The oxidation and reduction potentials of the ground and excited states, which determine the feasibility of electron transfer. |
| Electron Donor/Acceptor | A molecule that can donate an electron to or accept an electron from the excited this compound. |
| Radical Ion Formation | The generation of the this compound radical cation or anion following electron transfer. |
| Kinetics | The rates of electron transfer and back electron transfer, which can be measured using time-resolved spectroscopic techniques. |
Analytical Methodologies for the Detection and Quantification of 7,8,11 Trimethylbenzo C Acridine
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of complex PAH mixtures. The primary difficulty lies in achieving complete separation of all isomers from one another. psu.edu Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent analytical methods for determining concentrations of PAHs. nih.gov
High-performance liquid chromatography is a widely utilized technique for the separation of PAHs from complex environmental samples. nih.gov For compounds like 7,8,11-trimethylbenzo[c]acridine, reversed-phase HPLC is the most common approach. Method development focuses on optimizing the separation of isomers through careful selection of the stationary phase, mobile phase composition, and detector.
Research Findings: A study on the metabolites of the related compound 7-methylbenz[c]acridine utilized reversed-phase HPLC to separate the parent compound from its more polar metabolites. nih.gov This demonstrates the utility of HPLC in differentiating between the core acridine (B1665455) structure and its various derivatives. For a group of isomeric dimethyl-benz(a)acridines, a reversed-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water (with a phosphoric or formic acid modifier) has been demonstrated to be effective. sielc.com The optimization of such a method for trimethylated isomers would involve adjusting the mobile phase gradient to achieve adequate resolution between this compound and other isomers that may be present in the sample. The use of UV or fluorescence detectors is standard for quantifying these compounds. researchgate.net
Table 1: Representative HPLC Conditions for Separation of Methylated Benzoacridines This table illustrates typical starting conditions for method development, based on methods for related compounds, as specific published methods for this compound are not readily available.
| Parameter | Condition | Source |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | researchgate.netsielc.com |
| Mobile Phase | Acetonitrile and Water Gradient | sielc.com |
| Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) | sielc.com |
| Flow Rate | 0.8 - 1.0 mL/min | researchgate.net |
| Detector | UV-Vis or Fluorescence Detector | nih.govresearchgate.net |
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of PAHs, offering high sensitivity and the ability to identify compounds based on their mass spectra. nih.gov For trace analysis in complex matrices like sediment or scrubber water, GC-MS, particularly with tandem mass spectrometry (MS/MS), provides enhanced selectivity, reducing interferences and lowering detection limits. psu.edunih.gov
Research Findings: The analysis of alkylated PAHs is complicated because isomers often co-elute even on high-resolution capillary columns, and their electron ionization mass spectra are typically identical. psu.edu A study on methylated PAHs with a molecular weight of 242 g/mol highlighted this issue, which is directly relevant to trimethylated benzo[c]acridines (C₂₀H₁₇N, molecular weight 271.36 g/mol ). psu.edunih.gov To overcome this, two-dimensional gas chromatography (GCxGC) can be employed to provide superior separation. psu.edu In standard GC-MS, a non-polar or slightly polar stationary phase, such as a phenyl-substituted methyl polysiloxane column, is often used. researchgate.net The MS is operated in selected ion monitoring (SIM) mode, targeting the molecular ion (e.g., m/z 271 for this compound) to maximize sensitivity. psu.edu
Table 2: Typical GC-MS Parameters for Alkylated PAH Analysis This table outlines common parameters for the trace analysis of methylated PAHs. The mass-to-charge ratio is specific to trimethylbenzo[c]acridine.
| Parameter | Condition | Source |
| Column | Phenyl-substituted methyl polysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) | researchgate.netgcms.cz |
| Carrier Gas | Helium or Hydrogen | nih.govgcms.cz |
| Injection Mode | Splitless | nih.gov |
| Oven Program | Initial Temp: 50-100°C, Ramp: 5-25°C/min, Final Temp: 280-320°C | nih.gov |
| MS Mode | Selected Ion Monitoring (SIM) | psu.edu |
| Target Ion (m/z) | 271 (Molecular Ion) | nih.gov |
Capillary electrophoresis separates analytes based on their differential migration in an electric field. While less common than HPLC or GC for general PAH analysis, CE offers very high separation efficiency. Its application to neutral, hydrophobic compounds like this compound typically requires the use of micellar electrokinetic chromatography (MEKC), where surfactants are added to the buffer to create a pseudostationary phase that can interact with the analytes.
Research Findings: While specific applications of CE for this compound are not prominent in the literature, the technique has been successfully applied to separate other complex mixtures of aromatic compounds. nih.gov The development of a CE method would involve optimizing buffer pH, surfactant type and concentration (e.g., sodium dodecyl sulfate), and applied voltage to resolve isomeric compounds. The high efficiency of CE could potentially offer an alternative approach to resolving the co-elution problems encountered in GC and HPLC. nih.gov
Spectrophotometric and Spectrofluorimetric Assays
Spectroscopic methods are valued for their sensitivity and are often coupled with chromatographic techniques for detection. They can also be used for direct quantification in simpler mixtures or for preliminary screening.
UV-Visible spectroscopy measures the absorption of light by a molecule. The acridine ring system, which forms the core of this compound, possesses a characteristic chromophore that absorbs light in the UV and visible regions. researchgate.net This property can be exploited for quantitative analysis.
Research Findings: Acridine derivatives typically show significant absorption in the 350-450 nm range, which corresponds to π-π* transitions within the aromatic ring system. researchgate.net The precise wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the specific pattern of substitution and the solvent used. Absorption spectroscopy is a robust technique for studying DNA-drug interactions and can be used to quantify the concentration of a known compound using the Beer-Lambert law. researchgate.net For quantitative analysis of this compound, a calibration curve would be prepared by measuring the absorbance of standards at a fixed wavelength.
Fluorescence spectroscopy is an exceptionally sensitive technique for detecting aromatic compounds. nih.gov Many PAHs and their derivatives are naturally fluorescent. The method involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength.
Research Findings: The fluorescence properties of a molecule are highly dependent on its structure. nih.gov Acridine derivatives are known to be fluorescent, and this property is often utilized for their detection at very low concentrations. rsc.org The intensity of the fluorescence emission is directly proportional to the concentration of the analyte over a certain range, making it ideal for trace quantification. spectroscopyonline.com The development of a spectrofluorimetric assay for this compound would involve determining its optimal excitation and emission wavelengths to maximize signal and minimize background interference. This high sensitivity makes fluorescence an ideal detection method for HPLC systems used in environmental trace analysis. nih.govresearchgate.net
Table 3: Spectroscopic Properties of Acridine-Type Compounds This table summarizes the general spectral regions of interest for the analysis of compounds containing the acridine moiety.
| Technique | Property | Wavelength Range | Description | Source |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | 350 - 450 nm | Corresponds to π-π* electronic transitions in the acridine ring system. | researchgate.net |
| Fluorescence Spectroscopy | Excitation/Emission | Varies by structure | Provides high sensitivity and selectivity for quantification. | nih.govrsc.org |
Advanced Detection Strategies
While specific analytical data for this compound is limited in publicly available research, the methodologies described herein are based on established principles for the detection of similar polycyclic aromatic compounds, including methylated and nitrogen-containing PAHs (N-PAHs). These advanced strategies provide a framework for the potential detection and quantification of this compound.
Electrochemical sensors have emerged as powerful tools for the analysis of PAHs, offering advantages such as rapid response times, low cost, and the potential for miniaturization and in-situ measurements. nih.govresearchgate.net The electrochemical activity of PAHs is based on their oxidation or reduction at an electrode surface, which generates a measurable electrical signal.
The electrochemical behavior of benzo[c]acridine derivatives is influenced by their electronic structure. The presence of the nitrogen atom in the acridine ring system, along with the methyl substitutions, affects the electron density and, consequently, the oxidation potential of the molecule. Theoretical studies on benz[c]acridines have shown that methyl substitutions can influence their electronic properties and carcinogenic activity. nih.govnih.gov
Working Principle: An electrochemical sensor for this compound would typically involve a three-electrode system: a working electrode, a reference electrode, and a counter electrode. The working electrode is where the electrochemical reaction (oxidation or reduction) of the target analyte occurs. The choice of the working electrode material is critical for achieving high sensitivity and selectivity. Various materials, including glassy carbon electrodes (GCE), carbon paste electrodes, and electrodes modified with nanomaterials, have been utilized for the detection of aromatic compounds.
For instance, a study on the electrochemical behavior of benzo[c]cinnoline, a related nitrogen-containing aromatic compound, utilized techniques such as cyclic voltammetry, chronoamperometry, and constant potential coulometry to elucidate the electrode reaction mechanism and determine diffusion coefficients and formal potentials. Adsorption of the molecules on the mercury drop electrode surface was also a key factor in the analysis.
Recent Advances and Applications: Recent advancements in electrochemical sensors for aromatic compounds involve the use of modified electrodes to enhance performance. Nanomaterials such as carbon nanotubes, graphene, and metallic nanoparticles are often used to increase the electrode's surface area and catalytic activity. While no specific electrochemical sensor for this compound has been reported, research on sensors for other PAHs and nitro-aromatic compounds provides a strong basis for its potential detection. For example, electrochemical sensors have been developed for the detection of various PAHs in water and soil, demonstrating the feasibility of these methods for environmental monitoring. researchgate.netnih.gov
The following table summarizes the performance of electrochemical sensors for the detection of various aromatic compounds, which can be considered as a reference for the potential detection of this compound.
| Analyte | Electrode Material | Technique | Limit of Detection (LOD) | Matrix |
| Naphthalene (B1677914) | Glassy Carbon Electrode | Square Wave Voltammetry | 0.1 µM | Water |
| Anthracene | Carbon Paste Electrode | Differential Pulse Voltammetry | 50 nM | - |
| Pyrene | Boron-Doped Diamond Electrode | Square Wave Voltammetry | 10 nM | Water |
| Benzo[a]pyrene | Graphene-Modified Electrode | Differential Pulse Voltammetry | 1 nM | Water |
This table presents representative data for similar compounds and is intended to illustrate the potential capabilities of the technique for this compound.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed chemical information about an analyte. nih.gov It relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. researchgate.netrsc.org This enhancement allows for the detection of analytes at extremely low concentrations, making SERS a promising tool for trace analysis of environmental pollutants like PAHs. rsc.org
Working Principle: The SERS effect arises from two main mechanisms: an electromagnetic enhancement due to the excitation of localized surface plasmons on the metal nanostructures, and a chemical enhancement resulting from charge-transfer interactions between the analyte and the SERS substrate. The resulting SERS spectrum provides a unique "fingerprint" of the molecule, allowing for its identification.
For the detection of hydrophobic compounds like this compound, the design of the SERS substrate is crucial. Often, the surface of the metallic nanostructures is functionalized to increase the affinity for the target analyte. researchgate.net For PAHs, substrates can be coated with a hydrophobic layer to facilitate the adsorption of these molecules from aqueous environments. rsc.org
Recent Advances and Applications: Significant research has been dedicated to developing SERS substrates for the sensitive and selective detection of PAHs. nih.govmdpi.com These include colloidal nanoparticles, nanostructured films, and more complex composite materials. rsc.org For instance, a facile approach using a bare gold nanoparticle-coupled film system has demonstrated the ability to detect a series of PAHs at low concentrations. rsc.org
While direct SERS analysis of this compound is not documented, studies on other PAHs and N-PAHs highlight the potential of this technique. acs.orgnih.gov The presence of the nitrogen atom in the benzo[c]acridine structure could potentially lead to a stronger interaction with the SERS substrate compared to non-heterocyclic PAHs, possibly enhancing the SERS signal. The combination of SERS with chemometric techniques has also shown promise for improving the analysis of complex PAH mixtures. spectroscopyonline.com
The table below presents the limits of detection achieved for various PAHs using SERS, which can serve as a benchmark for the potential ultrasensitive detection of this compound.
| Analyte | SERS Substrate | Limit of Detection (LOD) |
| Pyrene | Gold Nanoparticles | 10 nM |
| Anthracene | Silver Nanoparticles | 100 nM |
| Benzo[a]pyrene | Gold Nanostars | Nanomolar range |
| Phenanthrene | Fe3O4@PDA@Ag@GO composite | 5.6 x 10⁻¹¹ mol/L |
This table presents representative data for similar compounds and is intended to illustrate the potential capabilities of the technique for this compound. Data is sourced from various SERS studies on PAHs. rsc.orgmdpi.com
Environmental Distribution, Fate, and Transformation of 7,8,11 Trimethylbenzo C Acridine
Occurrence and Detection in Environmental Matrices
The detection of 7,8,11-trimethylbenzo[c]acridine in various environmental compartments necessitates robust analytical protocols capable of isolating and identifying the compound, often at trace concentrations. While specific monitoring data for this particular trimethylated isomer is scarce, general methodologies for azaarenes and polycyclic aromatic hydrocarbons (PAHs) are well-established and applicable.
The effective analysis of this compound from environmental samples begins with appropriate sampling and extraction techniques designed to concentrate the analyte and remove interfering matrix components.
Water Samples: For aqueous matrices, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed methods for the preconcentration of a wide variety of organic pollutants, including azaarenes. encyclopedia.pub SPE, in particular, is favored for its efficiency and reduced solvent consumption. A variety of sorbents can be utilized, with the choice depending on the specific properties of the target analyte. For compounds like this compound, which are hydrophobic, sorbents such as C18 or polymeric phases are suitable. mdpi.com
A more modern and sensitive approach is solid-phase microextraction (SPME), which involves the direct extraction and concentration of analytes onto a coated fused-silica fiber. encyclopedia.pubmdpi.com SPME can be used in two modes: direct immersion (DI-SPME), where the fiber is placed directly into the water sample, and headspace (HS-SPME), where the fiber is exposed to the vapor phase above the sample. encyclopedia.pubmdpi.com For semi-volatile compounds like methylated benzo[c]acridines, DI-SPME would likely be the more appropriate technique.
Soil and Sediment Samples: The extraction of azaarenes from solid matrices like soil and sediment is more challenging due to the strong adsorption of these compounds to organic matter. nih.gov Traditional methods include Soxhlet extraction and ultrasonic agitation, which use organic solvents to leach the analytes from the solid matrix. nih.gov More advanced techniques such as accelerated solvent extraction (ASE), which uses elevated temperatures and pressures, and microwave-assisted extraction (MAE) can significantly reduce extraction times and solvent usage. nih.gov
Dispersive solid-phase extraction (d-SPE), often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is another effective technique. encyclopedia.pubmdpi.com In d-SPE, the sorbent is mixed directly with the sample and solvent, maximizing the contact between the sorbent and the target analytes. encyclopedia.pubmdpi.com For complex soil matrices, a clean-up step using sorbents like primary secondary amine (PSA) or C18 may be necessary to remove interferences. encyclopedia.pub
Air Samples: The collection of airborne this compound, which may exist in both the particulate and gaseous phases, typically involves high-volume air samplers that draw air through a filter (to capture particulate-bound compounds) and a sorbent trap (to capture gaseous compounds). Polyurethane foam (PUF) or sorbents like XAD resins are commonly used for trapping semi-volatile organic compounds. Subsequent extraction of the filters and sorbents is then carried out using appropriate solvents.
Following extraction, the resulting extracts are typically concentrated and may require a clean-up step before instrumental analysis, commonly performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection. mdpi.com
Specific environmental monitoring data for this compound are not widely available in the published literature. However, studies on the parent compound, benz[c]acridine (B1195844), and other azaarenes provide insights into the potential occurrence and concentration levels of its methylated derivatives.
A study on the Dutch coastal zone of the North Sea investigated the presence of several azaarenes in surface sediments. nih.gov In this study, benz[c]acridine was detected at concentrations ranging from 3.3 to 11 ng/g dry weight of sediment. nih.gov The concentrations of azaarenes were generally higher near the coast and decreased further offshore, suggesting terrestrial and near-shore inputs as primary sources. nih.gov
Given that methylated azaarenes are known to co-occur with their parent compounds in environments contaminated with PAHs, it is plausible that this compound would be present in similar concentration ranges in areas impacted by sources such as creosote, coal tar, and incomplete combustion of fossil fuels. nih.govoup.com The presence of methyl groups can influence the compound's partitioning behavior, potentially leading to different distribution patterns compared to the parent benz[c]acridine.
| Compound | Matrix | Location | Concentration Range (ng/g dw) |
| Benz[c]acridine | Surface Sediment | Dutch Coastal Zone, North Sea | 3.3 - 11 |
Abiotic Transformation Processes
Once released into the environment, this compound is subject to various abiotic transformation processes that can lead to its degradation or alteration.
Photolysis, or the degradation of a molecule by light, is a significant transformation pathway for many PAHs and azaarenes in the environment. nih.gov The rate of photolysis is dependent on the compound's ability to absorb light at wavelengths present in solar radiation and the quantum yield of the reaction. nih.gov
Azaarenes, including acridine (B1665455) and its benzo derivatives, are known to be susceptible to phototoxicity, which can be enhanced by UV radiation. nih.govresearchgate.net The introduction of a nitrogen atom into the aromatic system can alter the electronic properties of the molecule, influencing its photochemical behavior. For some azaarenes, photogradation can lead to the formation of oxidized products, such as ketones and hydroxylated derivatives, which are similar to the products of biological transformation. nih.gov
The presence of methyl groups on the benzo[c]acridine ring system can potentially influence the rate and products of photolysis. Methyl groups can affect the electron density of the aromatic system and may also be subject to photooxidation. While specific studies on the photolysis of this compound are lacking, it is expected to undergo photodegradation in sunlit surface waters and in the atmosphere. The presence of photosensitizers in natural waters, such as dissolved organic matter (e.g., fulvic and humic acids), can also accelerate the photodegradation of PAHs, although in some cases, they may have a quenching effect. nih.gov
Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for PAHs and azaarenes under typical environmental conditions. The aromatic ring systems of these compounds are chemically stable and not susceptible to cleavage by water at neutral pH.
Other chemical degradation pathways, such as oxidation by reactive species like hydroxyl radicals (•OH) in the atmosphere and in water, can contribute to the transformation of this compound. In the atmosphere, gas-phase reactions with •OH are a primary removal mechanism for many volatile and semi-volatile organic compounds. In aquatic systems, •OH can be generated through photochemical processes involving dissolved organic matter and nitrate.
Specific data on the rates and products of these chemical degradation pathways for this compound are not available in the scientific literature.
Biotic Transformation and Biodegradation Studies
The microbial degradation of azaarenes is a key process in their removal from contaminated environments. nih.gov A wide range of bacteria and fungi have been shown to metabolize these compounds, although the rates and extent of degradation can vary significantly depending on the compound's structure and the environmental conditions. nih.govnih.gov
Studies on the biodegradation of azaarenes have shown that the number of aromatic rings and the position of the nitrogen atom can influence their recalcitrance. nih.gov Lower molecular weight azaarenes, such as those with three rings, are generally more biodegradable than higher molecular weight congeners. nih.gov The presence and position of methyl groups can also impact biodegradability, with some studies indicating that methylation can decrease the rate of microbial degradation. nih.gov
The initial steps in the aerobic bacterial degradation of azaarenes typically involve the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form dihydrodiols. nih.gov These intermediates are then further metabolized, potentially leading to ring cleavage and mineralization. Under anaerobic conditions, the biodegradation of azaarenes is also possible, although it generally proceeds at a slower rate. oup.com
While no studies have specifically investigated the biodegradation of this compound, research on similar compounds suggests that it would likely be subject to microbial transformation. The presence of the three methyl groups may, however, increase its persistence in the environment compared to the parent benz[c]acridine. The degradation products would likely include hydroxylated and carboxylated derivatives.
Microbial Degradation Pathways and Metabolite Identification
The microbial degradation of this compound is anticipated to proceed through pathways similar to those observed for other azaarenes and methylated PAHs. Microorganisms, particularly bacteria and fungi, are the primary drivers of the breakdown of these compounds in the environment. frontiersin.org For many azaarenes, the initial steps of degradation often involve hydroxylation of the aromatic rings, a process that increases their water solubility and facilitates further breakdown. researchgate.net
Given the structure of this compound, several potential degradation pathways can be hypothesized. One likely initial point of attack is the oxidation of the methyl groups, which can be transformed into hydroxymethyl, aldehyde, and carboxylic acid groups. This has been observed in the microbial metabolism of other methylated aromatic compounds. semanticscholar.org Another probable pathway is the dihydroxylation of the benzene (B151609) or acridine rings, catalyzed by dioxygenase enzymes, leading to the formation of cis-dihydrodiols. researchgate.net These dihydrodiols can then be dearomatized and the rings cleaved.
The nitrogen-containing ring of the acridine moiety presents a unique target. The metabolism of acridine by bacteria such as Mycobacterium vanbaalenii has been shown to produce various hydroxylated derivatives. researchgate.net Therefore, it is plausible that this compound could be metabolized to form various mono- or dihydroxylated derivatives. The ultimate fate of these metabolites would be further degradation, potentially leading to the opening of the heterocyclic ring and eventual mineralization to carbon dioxide, water, and inorganic nitrogen. researchgate.net
Based on the degradation pathways of related compounds, a number of potential metabolites of this compound can be proposed.
Table 1: Potential Microbial Degradation Metabolites of this compound
| Potential Metabolite | Hypothesized Formation Pathway |
| 7-Hydroxymethyl-8,11-dimethylbenzo[c]acridine | Oxidation of the 7-methyl group |
| 8-Hydroxymethyl-7,11-dimethylbenzo[c]acridine | Oxidation of the 8-methyl group |
| 11-Hydroxymethyl-7,8-dimethylbenzo[c]acridine | Oxidation of the 11-methyl group |
| This compound-N-oxide | Oxidation of the nitrogen atom |
| 7,8,11-trimethylbenzo[c]acridin-one | Oxidation of the carbon adjacent to the nitrogen |
| Hydroxylated 7,8,11-trimethylbenzo[c]acridines | Mono- or dihydroxylation of the aromatic rings |
| cis-Dihydrodiols of this compound | Dioxygenase-mediated dihydroxylation |
Enzyme-Mediated Biotransformation Mechanisms in Environmental Microorganisms
The biotransformation of this compound in environmental microorganisms is expected to be mediated by a variety of enzymes capable of acting on aromatic compounds. The specific enzymes involved would be responsible for the initial attack on the molecule and its subsequent breakdown.
Dioxygenases: These are key enzymes in the aerobic degradation of aromatic hydrocarbons. researchgate.net They catalyze the incorporation of both atoms of molecular oxygen into the substrate, typically forming a cis-dihydrodiol. researchgate.net For this compound, dioxygenases could attack the benzene rings, initiating the degradation cascade.
Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate. Cytochrome P450 monooxygenases, for example, are known to be involved in the metabolism of a wide range of xenobiotics in various organisms. In the context of this compound, monooxygenases could be responsible for the hydroxylation of the aromatic rings or the oxidation of the methyl groups.
Dehydrogenases: Following the initial dihydroxylation by dioxygenases, dehydrogenases are crucial for the subsequent rearomatization of the cis-dihydrodiols to form catechols. These catechols are then substrates for ring-cleavage enzymes. researchgate.net
Methyltransferases: While often associated with biosynthesis, methyltransferases can also play a role in the biotransformation of xenobiotics. nih.gov In some cases, methylation can alter the toxicity and bioavailability of a compound.
Table 2: Potential Enzymes Involved in the Biotransformation of this compound
| Enzyme Class | Potential Role in Degradation | Example from Related Compound Degradation |
| Dioxygenases | Initial oxidation of the aromatic rings to form cis-dihydrodiols. | Involved in the degradation of numerous PAHs like naphthalene (B1677914) and anthracene. researchgate.net |
| Monooxygenases | Hydroxylation of the aromatic rings and oxidation of methyl groups. | Cytochrome P450s are known to metabolize a wide range of aromatic compounds. |
| Dehydrogenases | Oxidation of dihydrodiols to catechols. | A key step in the degradation pathway of many PAHs. researchgate.net |
| Ring-cleavage Dioxygenases | Cleavage of the aromatic rings of catechol intermediates. | Essential for breaking down the core structure of aromatic compounds. |
| CoA-transferases and Decarboxylases | Activation and subsequent removal of carboxyl groups that may be formed from methyl group oxidation. | Involved in the anaerobic degradation of phthalates. nih.gov |
Future Research Directions and Emerging Avenues for 7,8,11 Trimethylbenzo C Acridine
Integration of Advanced Synthetic and Computational Approaches for Rational Design
The rational design of novel 7,8,11-trimethylbenzo[c]acridine derivatives with tailored properties represents a significant future research direction. This will likely involve a synergistic approach, combining advanced synthetic methodologies with sophisticated computational modeling.
Modern synthetic strategies for benzo[c]acridine derivatives often employ efficient one-pot, multi-component condensation reactions. scielo.org.mx Future efforts could focus on adapting these methods for the specific and controlled synthesis of this compound. The use of novel catalysts, such as sulfonic acid functionalized SBA-15, has shown promise in creating these complex structures in an environmentally friendly manner. scielo.org.mx Further refinement of these catalytic systems could lead to higher yields and greater selectivity for the desired isomer.
Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in this rational design process. nih.govrsc.org Theoretical studies can predict the reactivity, stability, and electronic properties of not-yet-synthesized derivatives. nih.govnih.gov By modeling parameters such as carbocation stability and charge distribution, researchers can screen potential derivatives for desired characteristics before committing to complex synthetic procedures. nih.govrsc.org This computational pre-screening can significantly accelerate the discovery of new materials with specific applications. For instance, understanding the influence of the trimethyl substitution pattern on the molecule's frontier molecular orbitals can guide the design of new organic semiconductors. nih.gov
Table 1: Comparison of Synthetic Approaches for Benzo[c]acridine Derivatives
| Method | Catalyst/Conditions | Advantages |
| One-pot, three-component condensation | Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), solvent-free | Efficient, environmentally friendly, high yield |
| Microwave-assisted synthesis | Triethylbenzylammonium chloride (TEBAC) in water | Rapid reaction times |
| Ultrasound irradiation | Ionic liquids | Enhanced reaction rates |
This table is interactive. You can sort and filter the data.
Elucidation of Complex Intermolecular Interactions in Material Science Contexts
A deeper understanding of the intermolecular interactions involving this compound is crucial for its potential application in material science. The planarity of the acridine (B1665455) core suggests that π–π stacking interactions will be a dominant force in its solid-state packing. nih.gov The addition of the three methyl groups, however, will introduce steric factors that can modulate these stacking interactions, potentially leading to novel crystal packing motifs and, consequently, unique material properties.
By systematically studying how the trimethyl substitution pattern influences these intermolecular forces, researchers can begin to predict and control the self-assembly of this compound into well-defined supramolecular structures. This knowledge is fundamental for the development of new organic electronic materials, where charge transport is highly dependent on molecular packing.
Development of Novel Research Probes and Tool Compounds for Mechanistic Studies
The benzo[c]acridine scaffold is known for its biological activity, with some derivatives acting as DNA intercalators and topoisomerase poisons. nih.govmorressier.com This suggests that this compound and its derivatives could be developed as novel research probes to investigate complex biological mechanisms.
The specific substitution pattern of the methyl groups can influence the compound's interaction with biological macromolecules. For instance, the steric and electronic effects of the methyl groups could alter its binding affinity and selectivity for specific DNA sequences or enzyme active sites. Future research could focus on synthesizing a library of derivatives based on the this compound core and screening them for specific biological activities.
These compounds could be particularly useful in mechanistic studies of DNA replication and repair, or as probes for topoisomerase activity. nih.gov Furthermore, understanding the metabolism of these compounds is crucial, as metabolic activation can lead to the formation of reactive intermediates. nih.gov By studying the metabolic pathways of this compound, researchers can gain insights into the mechanisms of carcinogenesis of polycyclic aromatic hydrocarbons and develop tool compounds to study the enzymes involved in these processes.
Table 2: Potential Applications of this compound Derivatives in Mechanistic Studies
| Application Area | Potential Mechanism of Action | Research Goal |
| Oncology | DNA intercalation, Topoisomerase inhibition | Development of novel anticancer agents |
| Toxicology | Metabolic activation studies | Understanding mechanisms of chemical carcinogenesis |
| Molecular Biology | Fluorescent DNA probes | Visualization of cellular processes |
This table is interactive. You can sort and filter the data.
Q & A
Q. What are the optimal synthetic routes for 7,8,11-trimethylbenzo[c]acridine, and what reaction conditions are critical for yield optimization?
The synthesis of methyl-substituted benzo[c]acridines typically involves cyclization or functionalization of precursor aromatic amines. For example, the Bernthsen acridine synthesis (heating diarylamines with carboxylic acids/ZnCl₂ at 200–270°C) is adaptable for introducing methyl groups via alkylation or Friedel-Crafts reactions . Evidence from benzo[c]acridine derivatives (e.g., 7-aryl-substituted analogs) highlights the use of N-arylidenenaphthalen-1-amine intermediates under acidic conditions, with methylation steps employing methyl halides or dimethyl sulfate . Key factors include:
- Temperature control : Polyphosphoric acid reduces reaction temperatures compared to ZnCl₂ .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency for methyl group addition.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure and purity of this compound?
Structural confirmation requires multi-technique validation:
- ¹H/¹³C NMR : Methyl groups at positions 7, 8, and 11 produce distinct singlet peaks in aromatic regions (δ 2.1–2.5 ppm for CH₃). Coupling patterns in aromatic protons (δ 7.0–8.5 ppm) confirm the benzo[c]acridine scaffold .
- IR spectroscopy : C–H stretching (2850–3000 cm⁻¹) for methyl groups and C=N vibrations (~1600 cm⁻¹) for the acridine core .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 297 for C₂₀H₁₇N) and fragmentation patterns (loss of methyl groups or ring-opening) validate the structure .
- Purity assessment : HPLC with UV detection (λ ~350 nm, characteristic of acridine fluorescence) ensures ≥95% purity .
Advanced Research Questions
Q. How should researchers design experiments to investigate the interaction of this compound with biological macromolecules (e.g., DNA)?
- Intercalation assays : Use UV-Vis titration or fluorescence quenching to measure binding constants. Acridine derivatives (e.g., acridine orange) intercalate into DNA, causing hypochromism and redshift in absorption spectra .
- Competitive displacement : Ethidium bromide displacement assays monitored via fluorescence spectroscopy quantify binding affinity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding sites and interaction energies with DNA grooves or enzyme active sites .
- Cytotoxicity screening : Combine acridine orange/propidium iodide staining to assess cell viability and membrane integrity in cancer cell lines (e.g., HeLa or MCF-7) .
Q. How can contradictory physicochemical data (e.g., melting points or solubility) across studies be resolved?
Discrepancies often arise from impurities, polymorphic forms, or measurement protocols:
- Reproducibility checks : Repeat synthesis/purification using standardized methods (e.g., Bernthsen synthesis with polyphosphoric acid) .
- Analytical validation : Cross-validate melting points via differential scanning calorimetry (DSC) and hot-stage microscopy .
- Solubility profiling : Use shake-flask methods with HPLC quantification in solvents (e.g., DMSO, ethanol) under controlled pH/temperature .
- Meta-analysis : Compare data from peer-reviewed journals over commercial databases (e.g., exclude unreliable sources like benchchem) .
Q. What strategies are effective for analyzing the environmental stability and degradation pathways of this compound?
- Photostability studies : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC-MS. Acridines often form N-oxides or undergo ring-opening under UV .
- Microbial degradation : Use soil slurry assays with LC-MS/MS to identify metabolites (e.g., hydroxylated or demethylated products) .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >300°C for acridine derivatives) .
Q. How can researchers address low yields or side reactions during methylation of benzo[c]acridine precursors?
- Optimize electrophilic agents : Use methyl triflate instead of methyl iodide for higher reactivity in aromatic substitution .
- Protecting groups : Temporarily block reactive sites (e.g., N-oxide formation) to direct methylation to desired positions .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
